2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate
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Overview
Description
- These compounds have significant pharmacological importance, displaying antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties. Additionally, they serve as lipid peroxidation inhibitors and find applications in various fields, including rubber technology and food preservation .
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate: is a chemical compound with a complex structure. It belongs to the class of dihydroquinolines and derivatives.
Preparation Methods
- The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) can be challenging due to harmful solvents, drastic reaction conditions, and high recovery costs associated with homogeneous catalysts.
- One method involves the condensation of aniline with acetone. Efficient materials for this process include Zn^2±, Sn^2±, and Cu^2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3. Among these, Zn^0.5 TPA/Al2O3 has shown the highest aniline conversion and TMQ yield .
Chemical Reactions Analysis
- TMQ can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
- Oxidation: Use oxidizing agents like KMnO4 or CrO3.
- Reduction: Employ reducing agents such as NaBH4 or LiAlH4.
- Substitution: React with halogens (e.g., Br2, Cl2) or other nucleophiles.
- Major products formed from these reactions include derivatives of TMQ with modified substituents.
Scientific Research Applications
- TMQ has diverse applications:
- In chemistry: As a building block for more complex molecules.
- In biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
- In medicine: Studied for its pharmacological effects.
- In industry: Used as an antioxidant in rubber technology and food preservation .
Mechanism of Action
- The exact mechanism by which TMQ exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
- TMQ’s uniqueness lies in its structure and ease of application.
- Similar compounds include other dihydroquinolines and derivatives, but TMQ stands out due to its relatively low cost and versatility.
Remember that while TMQ has practical significance, its isolation and purification remain synthetic challenges. Laboratory synthesis continues to attract attention from organic chemists
Properties
Molecular Formula |
C26H25NO2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenyl-2-phenylsulfanylacetate |
InChI |
InChI=1S/C26H25NO2S/c1-18-17-26(2,3)27-23-15-14-20(16-22(18)23)29-25(28)24(19-10-6-4-7-11-19)30-21-12-8-5-9-13-21/h4-17,24,27H,1-3H3 |
InChI Key |
ONMUAPRDROTRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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